molecular formula C7H3BrClFO B1629255 2-Bromo-3-fluorobenzoyl chloride CAS No. 1000339-91-2

2-Bromo-3-fluorobenzoyl chloride

Cat. No.: B1629255
CAS No.: 1000339-91-2
M. Wt: 237.45 g/mol
InChI Key: BIDXHLMXMWMYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-fluorobenzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. It is widely used in various fields such as medical research, environmental research, and industrial research. The compound has the molecular formula C7H3BrClFO and a molecular weight of 237.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-3-fluorobenzoyl chloride typically involves the use of m-fluorobenzotrifluoride as a starting material. The synthetic route includes several steps such as nitration, bromination, reduction, deamination, separation, and hydrolysis to finally obtain the target product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow similar steps to the laboratory synthesis, with optimizations for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly reacts with nucleophiles to replace the chlorine atom.

    Oxidation and Reduction Reactions: Can be involved in redox reactions under specific conditions.

    Coupling Reactions: Often used in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Catalysts: Palladium catalysts are frequently used in coupling reactions.

    Solvents: Organic solvents like dichloromethane and toluene are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions with amines, the product would be a corresponding amide.

Scientific Research Applications

2-Bromo-3-fluorobenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the development of biologically active molecules.

    Medicine: Utilized in the synthesis of pharmaceutical compounds.

    Industry: Applied in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluorobenzoyl chloride involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For instance, in pharmaceutical synthesis, it may react with amines to form amides, which are key functional groups in many drugs.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzoyl Chloride
  • 2-Chlorobenzoyl Chloride
  • 2-Bromobenzoyl Chloride

Uniqueness

2-Bromo-3-fluorobenzoyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzoyl chloride structure. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications where other benzoyl chlorides may not be suitable.

Properties

IUPAC Name

2-bromo-3-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDXHLMXMWMYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617938
Record name 2-Bromo-3-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-91-2
Record name 2-Bromo-3-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-fluorobenzoyl chloride
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-fluorobenzoyl chloride
Reactant of Route 3
2-Bromo-3-fluorobenzoyl chloride
Reactant of Route 4
2-Bromo-3-fluorobenzoyl chloride
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-fluorobenzoyl chloride
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-fluorobenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.